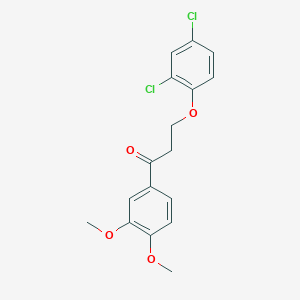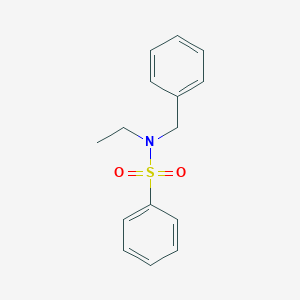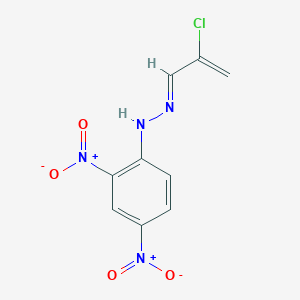
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone (CPDNPH) is a chemical compound that is widely used in scientific research. It is a derivative of aldehyde and is commonly used in the synthesis of other organic compounds. CPDNPH is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone reacts with aldehydes to form stable hydrazones. The reaction takes place through the formation of a Schiff base intermediate. The mechanism of the reaction is as follows:
This compound + Aldehyde → Schiff Base Intermediate → Hydrazones
Biochemical and Physiological Effects:
This compound is not known to have any direct biochemical or physiological effects. However, it is important to handle this compound with care as it is a toxic and potentially hazardous chemical.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is a useful reagent for the detection and quantification of aldehydes. It is also a versatile derivatizing agent for GC-MS analysis. However, this compound is a toxic and potentially hazardous chemical that should be handled with care. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the use of 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone in scientific research. One potential application is in the detection and quantification of aldehydes in biological samples. This compound could be used to analyze the levels of aldehydes in blood, urine, and other bodily fluids. Another potential application is in the synthesis of new organic compounds. This compound could be used as a building block for the synthesis of new drugs and other bioactive molecules. Finally, this compound could be used in the development of new analytical techniques for the detection of aldehydes in environmental samples.
Méthodes De Synthèse
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is synthesized by reacting 2-chloropropenaldehyde with 2,4-dinitrophenylhydrazine. The reaction takes place in an organic solvent such as ethanol or acetone. The product is then purified by recrystallization. The chemical equation for the synthesis of this compound is as follows:
2-Chloropropenaldehyde + 2,4-Dinitrophenylhydrazine → this compound + H2O
Applications De Recherche Scientifique
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is widely used in scientific research as a reagent for the detection and quantification of aldehydes. It is also used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. This compound reacts with aldehydes to form stable hydrazones, which can be easily analyzed by GC-MS. This compound is also used in the synthesis of other organic compounds such as 2-chloropropionic acid and 2-chloropropionyl chloride.
Propriétés
| 18748-42-0 | |
Formule moléculaire |
C9H7ClN4O4 |
Poids moléculaire |
270.63 g/mol |
Nom IUPAC |
N-[(E)-2-chloroprop-2-enylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C9H7ClN4O4/c1-6(10)5-11-12-8-3-2-7(13(15)16)4-9(8)14(17)18/h2-5,12H,1H2/b11-5+ |
Clé InChI |
VPOJIHJIEOKEHD-VZUCSPMQSA-N |
SMILES isomérique |
C=C(/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES |
C=C(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canonique |
C=C(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
Synonymes |
2-Chloropropenal 2,4-dinitrophenylhydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



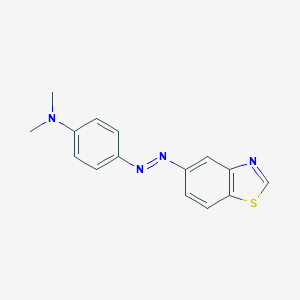
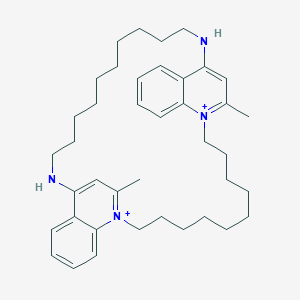
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)


